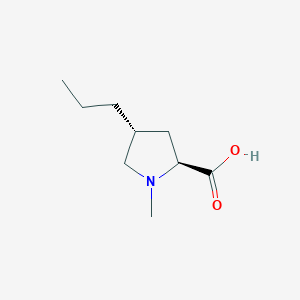

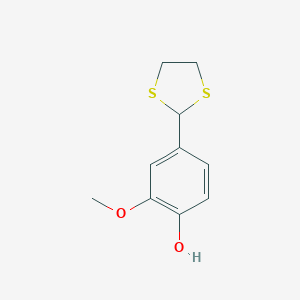

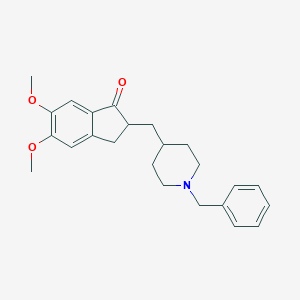

4-(1,3-Dithiolan-2-yl)-2-methoxyphenol

Übersicht

Beschreibung

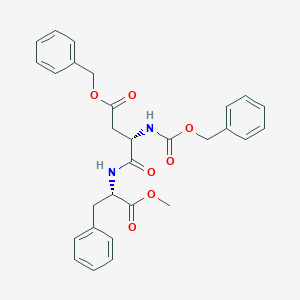

4-(1,3-Dithiolan-2-yl)-2-methoxyphenol, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2S2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Thermochemical and Quantum-Chemical Studies

4-(1,3-Dithiolan-2-yl)-2-methoxyphenol, as a methoxyphenol derivative, has been a subject of interest in thermochemical and quantum-chemical studies. Methoxyphenols, including 2-methoxyphenol, exhibit strong intermolecular and intramolecular hydrogen bonds in condensed matter. Thermochemical properties like vaporization and fusion enthalpies have been studied, alongside ab initio calculations using density functional theory (DFT), MP2, and G3 methods. This research helps in understanding the relations among properties and structures of such compounds (Varfolomeev et al., 2010).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of compounds related to this compound have been explored. For instance, the introduction of a 1,3-dithiolan-2-yl group into active methylene compounds has been achieved using 2-ethoxy-1,3-dithiolane, providing insights into the chemical behavior of such compounds (Tanimoto et al., 1978).

Catalysis and Organic Reactions

This compound derivatives have found applications in catalysis and organic reactions. For example, the use of 2-ethoxy-1,3-dithiolane in the formylation of aromatic nuclei suggests its potential in organic synthesis and catalytic processes (Jo et al., 1981).

Photolytic Generation and Reaction Studies

Studies on the photolytic generation of dithio carbocation from 1,3-dithiolane derivatives, including the 2-methoxy variant, reveal interesting reaction dynamics with various nucleophiles. This research contributes to the understanding of reaction mechanisms under photolytic conditions (Okuyama et al., 1991).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations involving 4-methoxyphenol derivatives provide valuable insights into the molecular structure, spectroscopic data, and biological effects of these compounds. Such studies are crucial in predicting the potential applications of these compounds in various fields (Viji et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds with a 1,3-dithiolane structure have been studied as potential neonicotinoid insecticides . Neonicotinoids primarily target insect nicotinic acetylcholine receptors (nAChRs) .

Mode of Action

Neonicotinoids, which are structurally similar, act by binding to nachrs, leading to overstimulation and eventual paralysis of the insect .

Biochemical Pathways

Neonicotinoids affect the signaling pathways mediated by nachrs, disrupting normal neural transmission in insects .

Result of Action

Neonicotinoids, which are structurally similar, cause overstimulation of nachrs, leading to paralysis and death in insects .

Eigenschaften

IUPAC Name |

4-(1,3-dithiolan-2-yl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S2/c1-12-9-6-7(2-3-8(9)11)10-13-4-5-14-10/h2-3,6,10-11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTIOHSDTHZCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2SCCS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368783 | |

| Record name | 4-(1,3-dithiolan-2-yl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22068-62-8 | |

| Record name | 4-(1,3-dithiolan-2-yl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]](/img/structure/B133220.png)